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Compound of Interest

Compound Name: 3,4,5-Trichloropyridazine

Cat. No.: B3021642 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
trichloropyridazine (C₄HCl₃N₂), a key heterocyclic compound with applications in medicinal

chemistry and materials science. Understanding its spectroscopic signature is paramount for

researchers, scientists, and drug development professionals in confirming its structure,

assessing its purity, and studying its reactivity. This document delves into the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 3,4,5-
trichloropyridazine, offering insights into the experimental methodologies and the

interpretation of the spectral features.

Introduction
3,4,5-Trichloropyridazine is a halogenated derivative of pyridazine, a diazine heterocycle. The

presence of three chlorine atoms on the pyridazine ring significantly influences its electronic

properties and reactivity, making it a versatile building block in organic synthesis. Accurate and

detailed spectroscopic data are essential for its unambiguous identification and

characterization. This guide presents a compilation and analysis of its ¹H NMR, ¹³C NMR, IR,

and MS data, grounded in publicly available spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the structure and chemical environment of atoms within a molecule. For 3,4,5-
trichloropyridazine, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern

and the electronic environment of the pyridazine ring.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,4,5-trichloropyridazine is characterized by a single signal

corresponding to the lone proton on the pyridazine ring.

Table 1: ¹H NMR Spectroscopic Data for 3,4,5-Trichloropyridazine

Chemical Shift (δ) ppm Multiplicity Assignment

9.25 Singlet H-6

Solvent: Chloroform-d (CDCl₃)

The downfield chemical shift of the H-6 proton is attributed to the deshielding effect of the two

adjacent nitrogen atoms and the three electron-withdrawing chlorine atoms. The absence of

any coupling indicates that there are no adjacent protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due

to the substitution pattern, four distinct carbon signals are expected for 3,4,5-
trichloropyridazine.

Table 2: ¹³C NMR Spectroscopic Data for 3,4,5-Trichloropyridazine

Chemical Shift (δ) ppm Assignment

154.2 C-3

149.8 C-4

146.1 C-5

133.6 C-6

Solvent: Chloroform-d (CDCl₃) Source: R. Rupprecht, W. Bremser BASF Ludwigshafen (1978)

as cited in PubChem.[1]
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The chemical shifts of the carbon atoms are influenced by the electronegativity of the

neighboring atoms. The carbons bonded to chlorine (C-3, C-4, C-5) appear at a lower field

compared to the carbon bonded to hydrogen (C-6).

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of 3,4,5-trichloropyridazine is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 3,4,5-trichloropyridazine in 0.5-0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the low natural abundance of ¹³C.

Data Processing: Process the acquired free induction decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, and baseline correction.

The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

Caption: Overall workflow for the spectroscopic analysis of 3,4,5-trichloropyridazine.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3,4,5-trichloropyridazine
reveals characteristic vibrations of the pyridazine ring and the C-Cl bonds.

Table 3: Key IR Absorption Bands for 3,4,5-Trichloropyridazine

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak C-H stretching (aromatic)

~1550-1400 Medium-Strong
C=C and C=N stretching

(pyridazine ring)

~1200-1000 Strong C-Cl stretching

~850-750 Strong C-H out-of-plane bending

Sample preparation: KBr disc. Source: Adapted from Vázquez, J., et al. (1999).[2]

The spectrum is dominated by absorptions corresponding to the vibrations of the aromatic ring

and the strong C-Cl stretching bands.

Experimental Protocol for IR Spectroscopy (KBr Pellet
Method)

Sample Preparation:

Thoroughly grind 1-2 mg of 3,4,5-trichloropyridazine with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is

usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and to deduce its structure by

analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of 3,4,5-trichloropyridazine shows a prominent

molecular ion peak and characteristic isotopic peaks due to the presence of three chlorine

atoms.

Table 4: Key Mass Spectrometry Data for 3,4,5-Trichloropyridazine

m/z Relative Intensity Assignment

182, 184, 186 High
[M]⁺, Molecular ion cluster

(C₄HCl₃N₂)

147, 149, 151 Medium [M-Cl]⁺

119 High [M-N₂-Cl]⁺ or other fragments

84 Medium [C₃HCl]⁺

Source: NIST Mass Spectrometry Data Center as cited in PubChem.[1]

The molecular ion peak cluster with its characteristic isotopic pattern for three chlorine atoms

(approximately 9:6:1 ratio for M, M+2, M+4) is a definitive indicator of the elemental

composition. The fragmentation pattern involves the loss of chlorine atoms and the nitrogen

molecule.
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Experimental Protocol for Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of 3,4,5-trichloropyridazine in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature

program to separate the compound from any impurities.

MS Detection:

As the compound elutes from the GC column, it enters the mass spectrometer's ion

source.

The molecules are ionized by electron impact (typically at 70 eV).

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and

detected.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

major fragment ions.

Caption: A plausible fragmentation pathway for 3,4,5-trichloropyridazine in EI-MS.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and characterization of 3,4,5-trichloropyridazine. The ¹H and ¹³C NMR spectra

confirm the chemical structure, the IR spectrum identifies the key functional groups, and the

mass spectrum confirms the molecular weight and provides insights into its fragmentation. The

detailed experimental protocols offer a practical framework for researchers to obtain high-

quality spectroscopic data for this important heterocyclic compound. This information is crucial
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for ensuring the quality and integrity of 3,4,5-trichloropyridazine used in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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